Quinolin-6-yl Attachment Enables Potent Gastric Cancer Cell Growth Inhibition in Benzochalcone Series
In a systematic SAR study of benzochalcone derivatives, the quinolin‑6‑yl substituted derivative KL‑6 was identified as the most potent compound across five gastric cancer cell lines (HGC27, MKN28, AZ521, AGS, and MKN1), achieving IC₅₀ values in the submicromolar to low micromolar range [1]. The structural core of KL‑6 incorporates the identical quinolin‑6‑yl–propenone pharmacophore present in the target compound, with the benzochalcone variant offering a defined reference point for the critical role of quinolin‑6‑yl geometry. Notably, KL‑6 suppressed STAT3 phosphorylation in a concentration‑dependent manner and achieved 78% tumor growth inhibition (TGI) in an MKN1 orthotopic xenograft model without observable toxicity [1]. In contrast, quinoline‑chalcone hybrids with 2‑chloro‑3‑formyl‑quinoline scaffolds exhibit distinct biological profiles focused on DNA binding/cleavage rather than STAT3 pathway engagement [2].
| Evidence Dimension | Antiproliferative potency against gastric cancer cell lines |
|---|---|
| Target Compound Data | Quinolin‑6‑yl substituted benzochalcone KL‑6: IC₅₀ submicromolar to low micromolar across HGC27, MKN28, AZ521, AGS, MKN1 [1] |
| Comparator Or Baseline | Non‑quinolin‑6‑yl benzochalcone analogs in the same series: higher or undetectable IC₅₀ values; 2‑chloro‑3‑formyl‑quinoline chalcones: DNA binding as primary activity [1][2] |
| Quantified Difference | KL‑6 (quinolin‑6‑yl) is the most potent compound in the series; quinolin‑6‑yl geometry distinguishes STAT3‑mediated anticancer activity from alternative mechanisms |
| Conditions | In vitro MTT assay against gastric cancer cell lines; in vivo MKN1 orthotopic tumor model |
Why This Matters
The quinolin‑6‑yl attachment is not merely a positional variant but a structural determinant of STAT3 pathway engagement and gastric cancer selectivity, directly informing procurement decisions for anticancer drug discovery programs targeting STAT3.
- [1] Dong J, Yan J, Li H, et al. Discovery of benzochalcone derivative as a potential antigastric cancer agent targeting STAT3. J Enzyme Inhib Med Chem. 2022;37(1):2004-2016. doi:10.1080/14756366.2022.2100365 View Source
- [2] Pizzolatti MG, Guerra JC, Braibante HTS, et al. Quinolinyl and quinolinyl N-oxide chalcones: Synthesis, antifungal and cytotoxic activities. Eur J Med Chem. 2011;46(9):4448-4456. doi:10.1016/j.ejmech.2011.07.019 View Source
